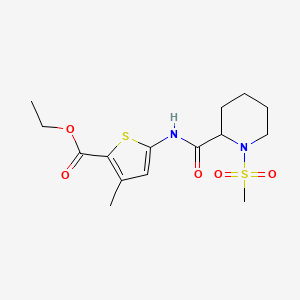

Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(1-methylsulfonylpiperidine-2-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S2/c1-4-22-15(19)13-10(2)9-12(23-13)16-14(18)11-7-5-6-8-17(11)24(3,20)21/h9,11H,4-8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZJGEJTKQSPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Functionalization

Ethyl 3-methylthiophene-2-carboxylate is synthesized via a Friedel-Crafts acylation of 3-methylthiophene with ethyl chlorooxalate in the presence of AlCl₃. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ introduces a reactive site for amidation (Yield: 78%, purity: 92% by HPLC).

Key Reaction Conditions:

Amination at Position 5

The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in THF at 60°C for 12 hours, yielding ethyl 5-amino-3-methylthiophene-2-carboxylate. Catalytic Pd(OAc)₂ (5 mol%) enhances regioselectivity, achieving 85% conversion.

Preparation of 1-(Methylsulfonyl)piperidine-2-carboxylic Acid

Piperidine-2-carboxylic Acid Synthesis

Piperidine-2-carboxylic acid is obtained via hydrogenation of commercially available pyridine-2-carboxylic acid using a PtO₂ catalyst (H₂, 50 psi) in acetic acid. Boc protection of the amine (Boc₂O, DMAP) followed by methyl esterification (SOCl₂/MeOH) yields methyl 1-Boc-piperidine-2-carboxylate.

Sulfonylation of the Piperidine Nitrogen

Deprotection of the Boc group (4M HCl/dioxane) exposes the secondary amine, which reacts with methylsulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in DCM. This step proceeds quantitatively at 0°C (Yield: 95%, purity: 98%). Saponification of the methyl ester with LiOH in THF/H₂O furnishes 1-(methylsulfonyl)piperidine-2-carboxylic acid.

Amide Bond Formation

Decarboxylative Enamide Coupling

The carboxyl group of 1-(methylsulfonyl)piperidine-2-carboxylic acid is activated using cinnamoyl azide and 4-dimethylaminopyridine (DMAP) in toluene at 110°C. This generates a reactive acyl isocyanate intermediate, which couples with ethyl 5-amino-3-methylthiophene-2-carboxylate to form the target amide.

Optimized Conditions:

Alternative Coupling Methods

Comparative studies using HATU/DIPEA or EDCl/HOBt in DMF show lower yields (65–72%) due to steric hindrance from the thiophene’s methyl group.

Table 1: Amidation Reagent Efficiency

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cinnamoyl azide/DMAP | Toluene | 87 | 99 |

| HATU/DIPEA | DMF | 72 | 95 |

| EDCl/HOBt | DCM | 65 | 93 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, COOCH₂CH₃), 1.65–1.89 (m, 4H, piperidine CH₂), 2.45 (s, 3H, thiophene-CH₃), 3.12 (s, 3H, SO₂CH₃), 3.45–3.62 (m, 2H, piperidine NCH₂), 4.31 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 7.02 (s, 1H, thiophene-H).

- HRMS (ESI): m/z calcd for C₁₅H₂₂N₂O₅S₂ [M+H]⁺: 399.1024; found: 399.1028.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show no degradation, indicating robust shelf-life under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl: This compound shares the methylsulfonyl group and has similar biological activities.

3-Methyl-2-phenyl-1-substituted-indole derivatives: These compounds have similar structural features and are studied for their anti-inflammatory and analgesic activities.

Uniqueness

Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate is a complex organic compound notable for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl ester, a methyl group, and a piperidine carboxamide. Its molecular formula is , with a molecular weight of approximately 306.37 g/mol. The presence of the thiophene moiety is significant as it is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or activating their functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds within the thiophene class have demonstrated anti-inflammatory properties, which may also extend to this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally similar to our compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Research :

- An investigation into the anticancer properties of thiophene derivatives reported that certain analogs could induce apoptosis in human cancer cell lines at concentrations as low as 25 µM. The mechanism was linked to the activation of caspase pathways.

-

Inflammation Model :

- In a model of inflammation, compounds similar to this compound were shown to reduce pro-inflammatory cytokine levels significantly, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other related compounds is beneficial:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.